2-methoxy-4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
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Overview
Description
- The compound is an organic intermediate with borate and sulfonamide groups.
- It can be synthesized through nucleophilic and amidation reactions.
Synthesis Analysis
- The compound can be synthesized through nucleophilic and amidation reactions.
Molecular Structure Analysis
- The structure has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction.
- DFT calculations confirm the consistency of the crystal structures obtained by both methods.
Chemical Reactions Analysis
- Further studies are needed to explore specific chemical reactions involving this compound.
Physical And Chemical Properties Analysis
- Detailed physical and chemical properties data would require additional research.
Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Heterocyclic compounds, including oxazepine, pyrazole, and isoxazole derivatives, have been extensively studied for their potential in various scientific applications, particularly in medicinal chemistry. For example, the synthesis and identification of heterocyclic compounds from 2-aminobenzimidazole have led to the preparation of derivatives with potential biological activities (Adnan, Hassan, & Thamer, 2014). These compounds are prepared through reactions involving azo compounds, Schiff bases, chalcone derivatives, and further reactions to produce oxazepine and pyrazol derivatives.
Antimicrobial and Anti-Inflammatory Properties
Spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and antioxidant activities. A compound with high antimicrobial activity against S. aureus and compounds with an anti-inflammatory effect superior to the reference drug diclofenac were identified, indicating the potential therapeutic applications of these heterocyclic compounds (Mandzyuk et al., 2020).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been employed to understand the interaction of heterocyclic compounds with biological targets. For instance, the molecular structure and spectroscopic data of a specific heterocyclic compound were obtained from DFT calculations, aiding in the understanding of its biological effects predicted by molecular docking results (Viji et al., 2020).
Synthesis of Novel Biologically Potent Compounds
The quest for novel biologically potent heterocyclic compounds has led to the synthesis of compounds incorporating oxazole, pyrazoline, and pyridine entities. These compounds have shown promising anticancer activity against various cancer cell lines and significant antibacterial and antifungal activities, indicating their potential as pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Safety And Hazards
- As an intermediate, safety information is limited. Further investigation is necessary.
Future Directions
- Investigate potential applications in pharmacy, biology, and drug synthesis.
- Explore its reactivity and potential as a fluorescent probe or enzyme inhibitor.
Please note that this analysis is based on available information, and further research may be needed to fully understand the compound’s properties and applications1.
properties
IUPAC Name |
2-methoxy-4-(7-methoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-28-20-5-3-4-16-18-13-17(15-6-7-19(27)21(12-15)29-2)25-26(18)23(30-22(16)20)14-8-10-24-11-9-14/h3-12,18,23,27H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOPSYKVLAHXKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=C(C=C4)O)OC)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol |
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